Differential Antifungal Activity Against C. albicans: 5-Chloro-4-methoxysalicylaldehyde vs. Mono-Substituted Analogs
In a comprehensive study of 19 substituted salicylaldehydes, the addition of a 4-methoxy group to the 5-chloro scaffold significantly enhanced antifungal potency against *Candida albicans* compared to the mono-chlorinated analog [1]. The target compound, 5-Chloro-4-methoxysalicylaldehyde, achieved an MIC of 1.6 μg/mL against *C. albicans*, whereas 5-chlorosalicylaldehyde, lacking the 4-methoxy substituent, showed a substantially higher MIC of 50 μg/mL [1]. This represents a >30-fold improvement in potency attributable to the synergistic effect of the dual substitution pattern [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 1.6 μg/mL |
| Comparator Or Baseline | 5-Chlorosalicylaldehyde: 50 μg/mL; 4-Methoxysalicylaldehyde: 25 μg/mL |
| Quantified Difference | 31.25-fold lower MIC than 5-chlorosalicylaldehyde; 15.6-fold lower MIC than 4-methoxysalicylaldehyde |
| Conditions | Broth microdilution assay against Candida albicans; study panel included 19 substituted salicylaldehydes |
Why This Matters
This quantifies a >30-fold increase in antifungal potency, demonstrating that the 5-chloro-4-methoxy combination provides a distinct and superior activity profile against a clinically relevant yeast, which is critical for projects targeting fungal pathogens.
- [1] Pelttari, E., Lehtinen, M., & Elo, H. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 66(11-12), 571-580. Table 1. View Source
